molecular formula C14H12O5 B15009194 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B15009194
M. Wt: 260.24 g/mol
InChI Key: MKUJVNRGWHZIPQ-UHFFFAOYSA-N
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Description

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by their benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes involved in blood clotting, thereby exhibiting anticoagulant properties. The compound can also interact with cellular pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-7-6-12(17)19-14-10(7)4-5-11(18-9(3)16)13(14)8(2)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUJVNRGWHZIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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